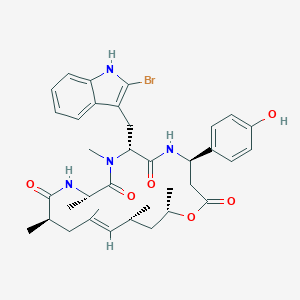

Jasplakinolide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Jasplakinolide (Jas) is a cyclic lipopeptide isolated from the marine sponge Jaspis stellifera. It has been studied extensively due to its unique biological activity, which has been shown to have a variety of potential applications in scientific research. This compound is an important tool for the study of many cellular processes, including cell adhesion, cell migration, cell cycle progression, and cell death.

科学研究应用

肌动蛋白聚合

Jasplakinolide是一种常用的肌动蛋白丝聚合和稳定药物 . 它促进肌动蛋白聚合,这对各种细胞过程至关重要,例如胞吐和胞吞作用、细胞器运动和维持细胞器分布、运动、细胞分裂和胞浆流动 .

细胞形态发生

This compound在形态发生研究中起着重要作用 . 通过稳定或促进肌动蛋白丝的聚合,它会影响细胞的形状和结构 .

运动研究

This compound影响的肌动蛋白系统参与细胞运动 . 因此,this compound用于研究细胞运动 .

细胞器运动

This compound对肌动蛋白系统的影响还会影响细胞内的细胞器运动 . 这使其成为研究细胞内动力学的有效工具 .

凋亡诱导

作用机制

Target of Action

Jasplakinolide, a cyclo-depsipeptide, primarily targets actin filaments . Actin is a highly conserved and abundant protein essential for many key processes, including cell motility, muscle contraction, and vesicle trafficking . This compound’s interaction with actin filaments plays a crucial role in its mechanism of action.

Mode of Action

This compound promotes actin polymerization and stabilizes actin filaments . It potently induces actin polymerization by stimulating actin filament nucleation and competes with phalloidin for actin binding . This interaction with actin filaments results in significant changes in the cell’s cytoskeletal structure .

Biochemical Pathways

This compound’s action on actin filaments influences various cellular processes like exo- and endocytosis, organelle motions, maintenance of organelle distribution, motility, cell division, and cytoplasmic streaming . Its effect on actin dynamics can lead to changes in membrane raft proteins or the organization of the Golgi apparatus . Moreover, it has been reported to induce apoptosis .

Result of Action

The actin polymerizing and stabilizing capacities of this compound result in changes in the cell’s cytoskeletal structure . This can lead to morphological changes in cells, from flat spindle shape adherent cells to round weakly adherent forms . Moreover, this compound’s action on actin filaments can influence various cellular processes and may induce apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound was originally isolated from a marine sponge , suggesting that it is stable in marine environments

生化分析

Biochemical Properties

Jasplakinolide is a potent inducer of actin polymerization . It binds to F-actin, promoting actin filament polymerization and stabilization . This interaction with actin filaments has significant implications for various cellular processes, including morphogenesis, motility, organelle movement, and apoptosis .

Cellular Effects

This compound has been shown to induce significant changes in cell morphology and function. For instance, it has been reported to decrease the proliferation of MDA-MB-231 breast cancer cells in a dose and time-dependent manner . Furthermore, it has been found to induce morphological changes in these cells, transforming them from flat, spindle-shaped, adherent cells to round, weakly adherent forms .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with actin filaments. It competes with phalloidin for actin binding, leading to the stabilization and polymerization of actin filaments . This interaction with actin can influence various cellular processes, including cell motility and the organization of the Golgi body and membrane raft proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, exposure to this compound for 48 hours has been shown to effectively inhibit the growth of PC-3, LNCaP, and TSU-Pr1 cells . Even after the removal of the drug, this growth inhibition effect persisted for several days .

Dosage Effects in Animal Models

In zebrafish, a well-studied fish cancer model, this compound was found to have an approximate LD50 at a concentration of 0.2 μM . This indicates that the effects of this compound can vary significantly with different dosages in animal models.

Transport and Distribution

This compound is membrane-permeable, which allows it to be widely distributed within cells . Its interaction with actin filaments can influence its localization and accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound is likely to be closely associated with actin filaments due to its actin-binding properties . Its effects on actin dynamics can influence its activity and function within specific compartments or organelles .

属性

| { "Design of Synthesis Pathway": "The synthesis pathway of Jasplakinolide involves the conversion of a diketopiperazine intermediate into the final product through several chemical transformations.", "Starting Materials": [ "L-phenylalanine", "L-proline", "L-tyrosine", "L-leucine", "L-valine", "L-isoleucine", "L-serine", "L-threonine", "L-tryptophan", "L-aspartic acid", "L-glutamic acid", "L-lysine", "L-arginine", "L-histidine", "L-cysteine", "L-methionine", "L-alanine", "L-glycine", "L-prolinol" ], "Reaction": [ "1. The diketopiperazine intermediate is synthesized from L-proline and L-phenylalanine through a cyclization reaction.", "2. The diketopiperazine intermediate is reacted with L-tyrosine in the presence of a coupling reagent to form an intermediate.", "3. The intermediate is subjected to a series of chemical transformations, including oxidation, reduction, and protection of functional groups.", "4. The final step involves the deprotection of functional groups and cyclization to form Jasplakinolide." ] } | |

| 102396-24-7 | |

分子式 |

C36H45BrN4O6 |

分子量 |

709.7 g/mol |

IUPAC 名称 |

(4R,7R,10S,13R,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |

InChI |

InChI=1S/C36H45BrN4O6/c1-20-15-21(2)17-23(4)47-32(43)19-30(25-11-13-26(42)14-12-25)40-35(45)31(18-28-27-9-7-8-10-29(27)39-33(28)37)41(6)36(46)24(5)38-34(44)22(3)16-20/h7-15,21-24,30-31,39,42H,16-19H2,1-6H3,(H,38,44)(H,40,45)/b20-15+/t21-,22+,23-,24-,30+,31+/m0/s1 |

InChI 键 |

GQWYWHOHRVVHAP-HZIRKPFGSA-N |

手性 SMILES |

C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@@H](C/C(=C1)/C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

SMILES |

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

规范 SMILES |

CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |

外观 |

Assay:≥98%An off-white solid |

同义词 |

NSC 613009; [2S-[1(S*),2R*,4E,6S*,8R*]]-N-[2-Bromo-N-[N-(8-hydroxy-2,4,6-trimethyl-1-oxo-4-nonenyl)-L-alanyl]-N-methyl-D-tryptophyl]-3-(4-hydroxyphenyl)-β-alanine ρ-Lactone; 1-Oxa-5,8,11-triazacyclononadecane β-alanine deriv.; (+)-Jasplakinolide; Jas |

产品来源 |

United States |

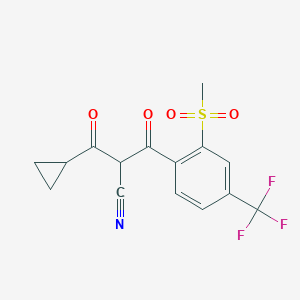

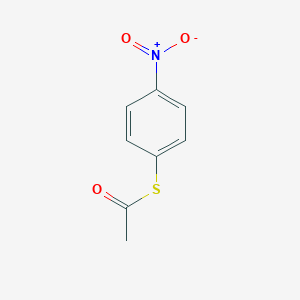

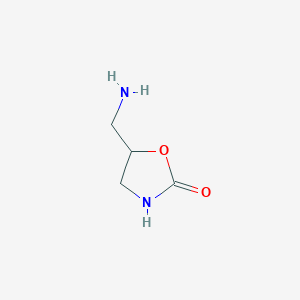

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)

![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)

![4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32564.png)

![4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid](/img/structure/B32566.png)

![7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid](/img/structure/B32567.png)